Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
Description
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a quinoline derivative featuring a chlorine substituent at position 3, a fluorine atom at position 8, and an ethyl carboxylate group at position 4. Quinoline derivatives are critical intermediates in drug development, particularly for antimicrobial agents like fluoroquinolones (e.g., ciprofloxacin) . The substituent positions and functional groups significantly influence reactivity, bioavailability, and intermolecular interactions, as seen in crystallographic studies .
Properties
Molecular Formula |
C12H9ClFNO2 |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
ethyl 3-chloro-8-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-3-7-4-9(13)6-15-11(7)10(14)5-8/h3-6H,2H2,1H3 |
InChI Key |
OSGFNADBNPAIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Starting Material and Cyclization
A common precursor is a substituted aniline derivative such as 3-chloro-4-fluoroaniline, which undergoes condensation with diethyl ethoxymethylenemalonate to form an aminomethylene malonate intermediate. This intermediate is then cyclized by heating at high temperature (around 250 °C) in a high-boiling solvent like diphenyl ether to yield the quinoline ester core structure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3-chloro-4-fluoroaniline + diethyl ethoxymethylenemalonate | Formation of diethyl-N-(3-chloro-4-fluorophenyl)aminomethylene malonate |
| 2 | Heating at 250 °C in diphenyl ether | Cyclization to this compound (quinoline core with ester) |
This method is supported by the synthesis of related fluoroquinolones where similar cyclization strategies are employed.
Halogenation and Chlorination
In some approaches, chlorination at position 3 is achieved by treating the hydroxyquinoline precursor with phosphoryl chloride (POCl3) at elevated temperatures (~100 °C) for several hours (e.g., 3.5 h). This converts the hydroxy group into a chloro substituent, yielding the 3-chloro derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Treatment of 8-fluoro-4-hydroxyquinoline-6-carboxylic acid ethyl ester with POCl3 | 100 °C, 3.5 h | Conversion of hydroxy to chloro at position 3 |
This method is documented for related compounds such as ethyl 4-chloro-8-fluoroquinoline-3-carboxylate and can be adapted for the 3-chloro isomer.
Typical Reaction Conditions and Yields
| Reaction Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of aminomethylene malonate | Diphenyl ether, heat at 250 °C | 2–4 h | 70–85% | Formation of quinoline ester core |
| Chlorination of hydroxyquinoline ester | POCl3, 100 °C, 3.5 h | 3.5 h | Not specified | Hydroxy to chloro substitution |
| Alkylation (if applicable) | Bromoethane, K2CO3, DMF, 70–80 °C | 4 h | 85–98% | N-1 alkylation |
Characterization Data
- 1H-NMR (CDCl3, 400 MHz): Characteristic singlets and multiplets corresponding to aromatic protons and ethyl ester group (quartet at ~4.6 ppm for CH2, triplet at ~1.5 ppm for CH3) are observed.
- Melting Points: Typically in the range of 230–240 °C for related fluoroquinolones.
- Purity Checks: Thin-layer chromatography (TLC) using silica gel with n-hexane/ethyl acetate solvent systems; visualization by iodine vapors.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of substituted aniline with diethyl ethoxymethylenemalonate | 3-chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate, diphenyl ether | Cyclization | Direct formation of quinoline ester core | High temperature required |
| Chlorination of hydroxyquinoline ester | 8-fluoro-4-hydroxyquinoline-6-carboxylic acid ethyl ester | POCl3 | Halogenation | Efficient chloro substitution | Requires handling of POCl3 |
| N-1 Alkylation (optional) | Quinoline ester | Alkyl halide, K2CO3, DMF | Alkylation | High yield, mild conditions | Not always necessary |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Reactivity
The table below highlights key analogs and their substituent patterns:
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding: In ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, C–H···O and C–H···Cl interactions (3.065–3.735 Å) stabilize the crystal lattice, a feature critical for solid-state stability .
- Packing Efficiency : Fluorine’s electronegativity and chlorine’s polarizability influence molecular dipole moments, affecting crystallization behavior. Methoxy or nitro groups may introduce additional hydrogen-bond acceptors .
Biological Activity
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₉H₈ClFNO₂
- Molecular Weight : 215.62 g/mol
- IUPAC Name : this compound
The presence of chlorine and fluorine substituents in its structure enhances its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, as summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 0.0625 |
| Klebsiella pneumoniae | 1.0 |
| Escherichia coli | 2.0 |
| Pseudomonas aeruginosa | 4.0 |
These results indicate that this compound is particularly potent against Gram-positive bacteria, with an MIC lower than that of standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For instance, it has been shown to inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 50 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 40 | Inhibition of topoisomerase II |
The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains :
A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value of 0.125 µg/mL, indicating significant potential for treating infections caused by resistant strains . -
Cytotoxicity Assessment in Cancer Research :
In a comparative study with existing chemotherapeutics, this compound exhibited lower cytotoxicity towards normal fibroblast cells while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index for future drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
